molecular formula C24H25N3O2S B2897917 1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione CAS No. 1170590-52-9

1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione

Cat. No. B2897917
M. Wt: 419.54
InChI Key: CWGTVGJCCLTWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione” is a chemical compound that is part of a class of molecules known as thiazole derivatives . Thiazole derivatives are associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, and more .


Synthesis Analysis

The synthesis of thiazole derivatives involves a series of chemical reactions . For instance, the hydrazinolysis of phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione” includes a thiazole ring, which is a structural fragment of natural compounds such as thiamine (vitamin B1), thiamine pyrophosphate (TPP, a coenzyme important in respiration in the Krebs cycle), epothilones, carboxylase, and the large family of macrocyclic thiopeptide antibiotics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives include hydrazinolysis, methylation, dimethylation, acylation, and carbamoylation .

Scientific Research Applications

Molecular Design and Synthesis

  • Dieckmann Cyclization : A study elaborates on the formation of piperazine-2,5-diones via Dieckmann cyclization, highlighting a method for assembling these compounds from β-(alkylamino)alcohol among others, showcasing the synthetic versatility of piperazine derivatives (Aboussafy & Clive, 2012).

  • Molecular Solids Formation : Research on xylylene-linked bis(1,4-piperazine-2,5-diones) demonstrates the ability to design and synthesize molecular solids with unique conformations and intermolecular hydrogen bonding, indicating potential for developing novel materials (Polaske et al., 2009).

Medicinal Chemistry and Pharmacology

  • Anticonvulsant Activity : A study on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives reveals their anticonvulsant and neurotoxic properties, demonstrating the potential for therapeutic applications of such compounds (Obniska et al., 2006).

Structural and Analytical Chemistry

  • Crystal Structure Analysis : Investigations into the crystal structures of compounds like buspirone and phenylbutazone with piperazine show detailed conformational insights, which are crucial for understanding drug-receptor interactions and designing more effective pharmaceutical agents (Kozioł et al., 2006; Singh & Vijayan, 1977).

Material Science and Catalysis

  • Magnetic Nanocatalysts : Research involving 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles demonstrates their use as efficient catalysts in organic synthesis, suggesting applications in green chemistry and sustainable processes (Pourghasemi Lati et al., 2018).

properties

IUPAC Name

1-phenyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c28-22(19-7-3-1-4-8-19)11-12-23(29)27-15-13-26(14-16-27)17-21-18-30-24(25-21)20-9-5-2-6-10-20/h1-10,18H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGTVGJCCLTWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.